

# Foundational Studies on Rapamycin and Lifespan Extension in Mice: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on rapamycin's effects on lifespan extension in mice. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the core findings, experimental methodologies, and underlying molecular pathways.

#### Introduction

Rapamycin, a macrolide compound, is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1] The discovery of rapamycin's ability to extend the lifespan of evolutionarily diverse organisms, from yeast to mammals, has positioned it as a cornerstone of geroscience research. Seminal studies in mice have been particularly influential, demonstrating that pharmacological inhibition of the mTOR pathway can significantly increase both median and maximal lifespan, even when administered late in life.[2][3][4][5] This guide synthesizes the key quantitative data from these foundational studies, provides detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

## **Quantitative Data Summary**

The following tables summarize the quantitative outcomes from key foundational studies on rapamycin and lifespan extension in mice.



Table 1: Lifespan Extension in Genetically Heterogeneous UM-HET3 Mice



Study (Year)	Sex	Age at Treatmen t Start (days)	Rapamyci n Dose	Administr ation Route	Median Lifespan Increase (%)	Maximal Lifespan (90th percentile ) Increase (%)
Harrison et al. (2009)	Male	600	14 ppm in diet (~2.24 mg/kg/day)	Oral (encapsula ted)	9	9
Female	600	14 ppm in diet (~2.24 mg/kg/day) [6]	Oral (encapsula ted)	14	14	
Male	270	14 ppm in diet (~2.24 mg/kg/day) [6]	Oral (encapsula ted)	Significant increase (interim analysis)	Not reported	_
Female	270	14 ppm in diet (~2.24 mg/kg/day) [6]	Oral (encapsula ted)	Significant increase (interim analysis)	Not reported	_
Miller et al. (2014)[7]	Male	270	4.7 ppm in diet	Oral (encapsula ted)	Not significant	Not significant
14 ppm in diet	23	8				
42 ppm in diet	23	8	_			
Female	270	4.7 ppm in diet	Oral (encapsula ted)	15	11	_



## Foundational & Exploratory

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14 ppm in diet	26	11
42 ppm in diet	26	11

Table 2: Lifespan Extension in C57BL/6 Mice

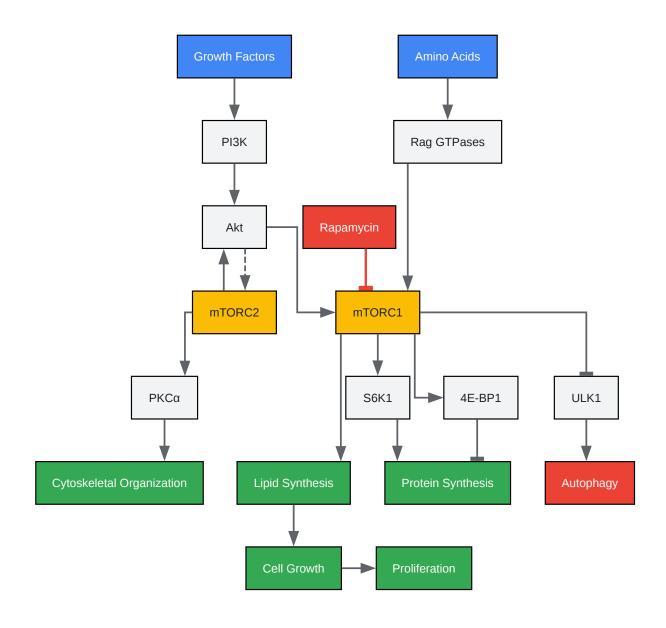


Study (Year)	Sex	Age at Treatmen t Start (months)	Rapamyci n Dose	Administr ation Route	Median Lifespan Increase (%)	Notes
Bitto et al. (2016)[9] [10][11][12] [13]	Male	20	8 mg/kg/day for 3 months	Intraperiton eal injection	Increase up to 60% (post- treatment life expectancy )	Transient treatment showed persistent effects.
Female	20	8 mg/kg/day for 3 months	Intraperiton eal injection	No significant increase	Associated with a shift in cancer prevalence	
Male & Female	20	126 ppm in diet for 3 months	Oral (encapsula ted)	~50% (post- treatment life expectancy )		-
Neff et al. (2013)[14] [15][16]	Male	4, 13, or 25	14 ppm in diet	Oral (encapsula ted)	Extended lifespan	Ameliorate d a subset of aging phenotype s.

# **Signaling Pathways**

Rapamycin's primary mechanism of action is the inhibition of the mTOR signaling pathway, specifically mTOR Complex 1 (mTORC1). This pathway is a central regulator of cellular processes that are intrinsically linked to aging.





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Caption: Simplified mTOR signaling pathway highlighting mTORC1 and mTORC2 complexes and the inhibitory action of rapamycin.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the foundational studies of rapamycin and lifespan extension in mice.



#### **Drug Administration**

Oral Administration via Encapsulated Diet:

This is the most common method for long-term rapamycin administration in lifespan studies to improve bioavailability.[5]

- Materials:
  - Standard mouse chow (e.g., Purina 5LG6)
  - Encapsulated rapamycin (e.g., from Emtora Biosciences)
  - Eudragit (control encapsulation material)
  - Agar
  - Food grinder/mixer
  - Pellet maker (optional)
  - Vacuum sealer
- · Protocol:
  - Calculate the required amount of encapsulated rapamycin based on the desired final concentration in the diet (e.g., 14 ppm) and the percentage of active drug in the encapsulated formulation.[6]
  - Prepare a control diet by adding an equivalent weight of Eudragit to a separate batch of chow.[6]
  - Grind 1.0 kg of standard food pellets into a powder and place it in a mixer.
  - Add the calculated amount of encapsulated rapamycin or Eudragit to the powdered chow and mix thoroughly.[6]
  - Prepare a 1% agar solution by dissolving 3g of agar in 300ml of water and heating it until the agar is fully dissolved.[6]



- Allow the agar solution to cool to a safe handling temperature.
- Slowly add the warm agar solution and an additional 200 ml of water to the powdered chow mixture while the mixer is running.[6]
- Mix for an additional 2 minutes until a homogenous dough is formed.
- Form the dough into pellets.
- Package the prepared food in airtight, vacuum-sealed bags, label clearly, and store at
   -20°C to prevent degradation.[6]
- Provide fresh food to the mice weekly.[6]

Intraperitoneal (IP) Injection:

Used for shorter-term studies or when precise, intermittent dosing is required.

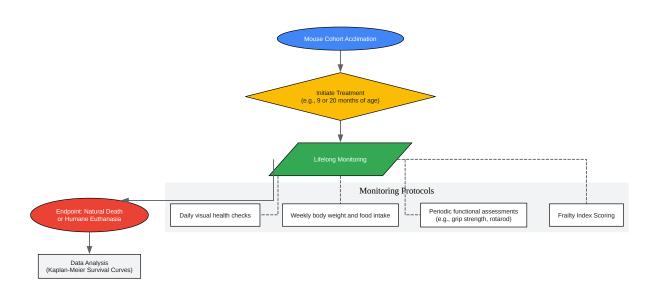
- Materials:
  - Rapamycin powder
  - Vehicle solution (e.g., 5% PEG400, 5% Tween 80 in sterile water)
  - Sterile filters (0.22 μm)
  - Sterile syringes and needles
- Protocol:
  - Prepare a stock solution of rapamycin (e.g., 50 mg/ml in 100% ethanol).[17]
  - Prepare the vehicle solution of 10% PEG400 and 10% Tween 80 in sterile water.[17]
  - To prepare the final injection solution (e.g., 1 mg/ml), mix equal volumes of the 10% PEG400 and 10% Tween 80 solutions, and then add the appropriate volume of the rapamycin stock solution.[17]
  - Filter the final solution through a 0.22 μm sterile filter.[17]



- Calculate the injection volume based on the mouse's body weight and the desired dose (e.g., 8 mg/kg).
- Administer the injection intraperitoneally using appropriate animal handling and sterile techniques.

### Lifespan and Healthspan Monitoring

A typical experimental workflow for a lifespan study is depicted below.



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